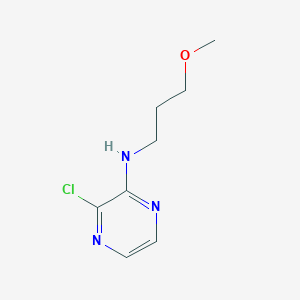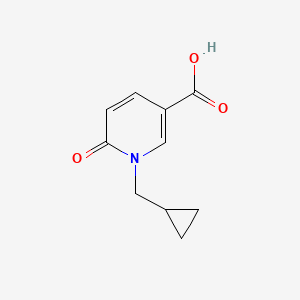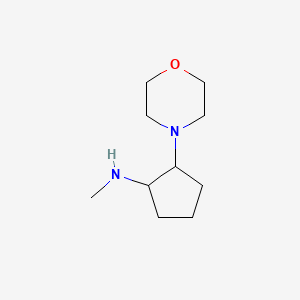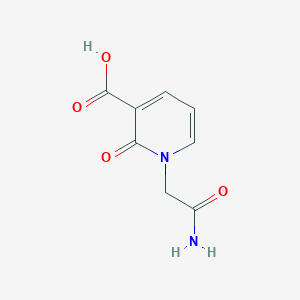![molecular formula C12H19Cl2FN2 B1464657 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride CAS No. 1263378-99-9](/img/structure/B1464657.png)
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride
Overview
Description
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine; Fluoperazine, Flipiperazine), is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Molecular Structure Analysis
The molecular formula of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride is C12H18ClFN2 . The molecular weight is 244.74 .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of 1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride can be found on various chemical databases .Scientific Research Applications
1. Anti-allergic Activities
- Summary of Application: This compound has been used in the design and synthesis of novel piperazine derivatives for in vivo anti-allergic activities . These derivatives have shown significant effects on both allergic asthma and allergic itching .
- Methods of Application: The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
- Results: Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .
2. Neuropharmacological Activities
- Summary of Application: Substituted phenylpiperazines, including “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride”, are often neuropharmacologically active compounds and are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors .
- Methods of Application: The compound was used in the synthesis of the dopamine D4 ligand [18F]FAUC 316 . The synthesis involved 18F-labelling of a iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene .
- Results: The overall radiochemical yields of up to 40% and 60% in DMF and DMSO, respectively, were reached depending on the labelling yield of the first step .
3. Crystal Structure Analysis
- Summary of Application: This compound has been used in the study of crystal structures . The study provides valuable information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the properties of the material .
- Methods of Application: The crystal structure was determined using X-ray diffraction . The data was collected and analyzed to determine the positions of the atoms in the crystal lattice .
- Results: The crystal structure of the compound was successfully determined . The results provide valuable insights into the atomic arrangement and bonding in the crystal .
4. Manufacturing of Niaprazine
- Summary of Application: “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride” is used in the manufacturing of Niaprazine , a sedative-hypnotic drug used primarily in Europe for the treatment of insomnia .
- Methods of Application: The specific methods of application in the manufacturing process are proprietary and not publicly available .
- Results: The successful production of Niaprazine, a medication used to treat insomnia .
5. Crystal Structure Analysis
- Summary of Application: This compound has been used in the study of crystal structures . The study provides valuable information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the properties of the material .
- Methods of Application: The crystal structure was determined using X-ray diffraction . The data was collected and analyzed to determine the positions of the atoms in the crystal lattice .
- Results: The crystal structure of the compound was successfully determined . The results provide valuable insights into the atomic arrangement and bonding in the crystal .
6. Manufacturing of Niaprazine
- Summary of Application: “1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride” is used in the manufacturing of Niaprazine , a sedative-hypnotic drug used primarily in Europe for the treatment of insomnia .
- Methods of Application: The specific methods of application in the manufacturing process are proprietary and not publicly available .
- Results: The successful production of Niaprazine, a medication used to treat insomnia .
properties
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWUJJGIIBRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)







![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)
![[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464591.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B1464593.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)

